4-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one 4-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.: 1172425-16-9
VCID: VC7684656
InChI: InChI=1S/C15H13N3O2S2/c19-13-7-10(8-18(13)9-11-3-1-5-21-11)15-16-14(17-20-15)12-4-2-6-22-12/h1-6,10H,7-9H2
SMILES: C1C(CN(C1=O)CC2=CC=CS2)C3=NC(=NO3)C4=CC=CS4
Molecular Formula: C15H13N3O2S2
Molecular Weight: 331.41

4-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one

CAS No.: 1172425-16-9

Cat. No.: VC7684656

Molecular Formula: C15H13N3O2S2

Molecular Weight: 331.41

* For research use only. Not for human or veterinary use.

4-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one - 1172425-16-9

Specification

CAS No. 1172425-16-9
Molecular Formula C15H13N3O2S2
Molecular Weight 331.41
IUPAC Name 1-(thiophen-2-ylmethyl)-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Standard InChI InChI=1S/C15H13N3O2S2/c19-13-7-10(8-18(13)9-11-3-1-5-21-11)15-16-14(17-20-15)12-4-2-6-22-12/h1-6,10H,7-9H2
Standard InChI Key NTWHVANPMKNAHL-UHFFFAOYSA-N
SMILES C1C(CN(C1=O)CC2=CC=CS2)C3=NC(=NO3)C4=CC=CS4

Introduction

The compound 4-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one is a complex organic molecule featuring multiple heterocyclic rings, including a pyrrolidinone, an oxadiazole, and thiophene moieties. This compound belongs to the broader category of heterocyclic compounds, which are known for their diverse biological activities and applications in medicinal chemistry.

Synthesis

The synthesis of such a compound typically involves multiple steps, including the formation of the oxadiazole ring and the incorporation of the thiophene and pyrrolidinone moieties. Common methods for synthesizing oxadiazole rings involve the reaction of hydrazides with esters or acids under specific conditions. The thiophene ring can be synthesized using methods like the Gewald reaction, which involves the reaction of sulfur with an α-methylene carbonyl compound and an α-cyano ester.

Research Findings and Future Directions

Given the lack of specific research findings on this compound, future studies should focus on its synthesis, characterization, and biological evaluation. Techniques such as NMR and mass spectrometry would be essential for confirming its structure, while in vitro and in vivo studies could reveal its potential therapeutic applications.

Comparison with Similar Compounds

CompoundMolecular FormulaMolecular WeightBiological Activity
N-[(2E)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]furan-2-carboxamideC19_{19}H14_{14}N6_{6}O3_{3}S2_{2}358.4 g/molKnown for diverse structural components, potential in medicinal chemistry
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamideC26_{26}H24_{24}N8_{8}O3_{3}S3_{3}Not specifiedPotential as a 5-lipoxygenase inhibitor
1-{1-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazineC12_{12}H16_{16}N4_{4}OS264.35 g/molNo specific biological activity reported

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator